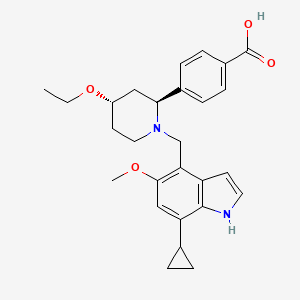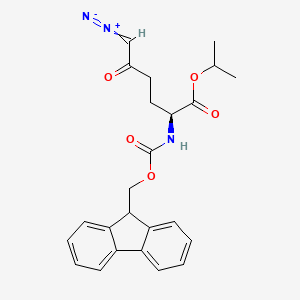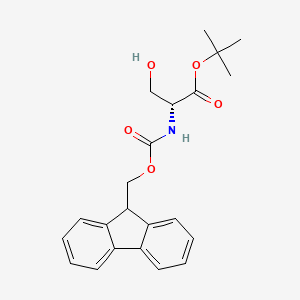
Protein Kinase C (660-673)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein Kinase C (660-673) is a peptide fragment derived from the Protein Kinase C beta II isoform. Protein Kinase C enzymes are a family of serine/threonine kinases that play a crucial role in signal transduction processes within cells. These enzymes are involved in various cellular responses, including cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protein Kinase C (660-673) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The synthesis is carried out under controlled conditions, including specific pH and temperature settings, to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: Industrial production of Protein Kinase C (660-673) involves large-scale SPPS, utilizing automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Protein Kinase C (660-673) undergoes various chemical reactions, including phosphorylation, oxidation, and proteolytic cleavage. Phosphorylation is a key post-translational modification that regulates the activity of Protein Kinase C enzymes. Oxidation, particularly by reactive oxygen species (ROS), can modulate the function of the peptide .
Common Reagents and Conditions: Phosphorylation reactions typically involve the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts. Oxidation reactions may involve ROS such as hydrogen peroxide (H2O2) under controlled conditions. Proteolytic cleavage is carried out using specific proteases that recognize and cleave peptide bonds at defined sites .
Major Products Formed: The major products formed from these reactions include phosphorylated Protein Kinase C (660-673), oxidized peptide fragments, and cleaved peptide products. These modifications can alter the biological activity and stability of the peptide .
Scientific Research Applications
Protein Kinase C (660-673) has numerous applications in scientific research. In chemistry, it is used to study peptide synthesis and post-translational modifications. In biology, it serves as a model peptide to investigate signal transduction pathways and enzyme-substrate interactions. In medicine, it is utilized in research on cancer, cardiovascular diseases, and neurological disorders, where Protein Kinase C enzymes play a significant role. Additionally, the peptide is used in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
Protein Kinase C (660-673) exerts its effects by interacting with specific molecular targets and pathways. The peptide binds to receptors and other proteins involved in signal transduction, leading to the activation or inhibition of downstream signaling cascades. Key molecular targets include diacylglycerol (DAG) and calcium ions (Ca2+), which facilitate the translocation and activation of Protein Kinase C enzymes. The activation process involves phosphorylation and conformational changes that enable the enzyme to phosphorylate its substrates .
Comparison with Similar Compounds
Protein Kinase C (660-673) is unique compared to other similar compounds due to its specific sequence and binding affinity for certain receptors. Similar compounds include other isoforms of Protein Kinase C peptides, such as Protein Kinase C alpha (658-673) and Protein Kinase C delta (660-673). These peptides share structural similarities but differ in their biological activities and tissue distribution. The unique properties of Protein Kinase C (660-673) make it a valuable tool for studying specific aspects of Protein Kinase C function and regulation .
Conclusion
Protein Kinase C (660-673) is a valuable peptide fragment with significant applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide insights into the complex regulation of Protein Kinase C enzymes. The peptide’s unique properties and comparison with similar compounds highlight its importance in advancing our understanding of cellular signaling and developing therapeutic strategies.
Properties
Molecular Formula |
C74H115N17O23 |
|---|---|
Molecular Weight |
1610.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H115N17O23/c1-39(2)32-49(65(104)82-48(23-14-16-30-76)73(112)91-31-17-24-55(91)70(109)80-47(26-28-58(98)99)64(103)89-59(40(3)4)71(110)81-45(22-13-15-29-75)62(101)88-54(38-94)74(113)114)84-66(105)50(33-42-18-9-7-10-19-42)85-63(102)46(25-27-57(96)97)79-69(108)53(37-93)87-67(106)52(35-56(78)95)86-72(111)60(41(5)6)90-68(107)51(83-61(100)44(77)36-92)34-43-20-11-8-12-21-43/h7-12,18-21,39-41,44-55,59-60,92-94H,13-17,22-38,75-77H2,1-6H3,(H2,78,95)(H,79,108)(H,80,109)(H,81,110)(H,82,104)(H,83,100)(H,84,105)(H,85,102)(H,86,111)(H,87,106)(H,88,101)(H,89,103)(H,90,107)(H,96,97)(H,98,99)(H,113,114)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 |
InChI Key |
YOALQWQVCOYRCV-HZGQFMEGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)



![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine](/img/structure/B12402061.png)


![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)


![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
